Bis[5-(trifluoromethyl)thiophen-3-yl]ethane-1,2-dione
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Overview
Description
Bis[5-(trifluoromethyl)thiophen-3-yl]ethane-1,2-dione is an organic compound characterized by the presence of two thiophene rings substituted with trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[5-(trifluoromethyl)thiophen-3-yl]ethane-1,2-dione typically involves the Friedel-Crafts acylation reaction. This process includes the acylation of 5-(trifluoromethyl)thiophene with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Bis[5-(trifluoromethyl)thiophen-3-yl]ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis[5-(trifluoromethyl)thiophen-3-yl]ethane-1,2-dione has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and field-effect transistors due to its electron-withdrawing trifluoromethyl groups, which enhance charge transport properties.
Materials Science: It is utilized in the synthesis of photoactive materials and polymers with unique optical and electronic properties.
Medicinal Chemistry: The compound’s structural features make it a valuable intermediate in the synthesis of pharmaceuticals and biologically active molecules.
Mechanism of Action
The mechanism of action of Bis[5-(trifluoromethyl)thiophen-3-yl]ethane-1,2-dione involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s electron-withdrawing capability, which can influence its reactivity and interaction with biological molecules. The thiophene rings provide a planar structure that facilitates π-π stacking interactions, which are crucial in organic electronic applications .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione: This compound is similar in structure but lacks the trifluoromethyl groups, resulting in different electronic properties.
3,5-Bis(trifluoromethyl)thiophenol: Another thiophene derivative with trifluoromethyl groups, but with different functional groups attached to the thiophene ring.
Uniqueness
Bis[5-(trifluoromethyl)thiophen-3-yl]ethane-1,2-dione is unique due to the presence of both trifluoromethyl groups and carbonyl functionalities, which impart distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific electronic characteristics and reactivity profiles.
Properties
Molecular Formula |
C12H4F6O2S2 |
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Molecular Weight |
358.3 g/mol |
IUPAC Name |
1,2-bis[5-(trifluoromethyl)thiophen-3-yl]ethane-1,2-dione |
InChI |
InChI=1S/C12H4F6O2S2/c13-11(14,15)7-1-5(3-21-7)9(19)10(20)6-2-8(22-4-6)12(16,17)18/h1-4H |
InChI Key |
JKGZQOSDIYXMBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C(=O)C(=O)C2=CSC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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